Methyl 2-((1-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate
Description
Methyl 2-((1-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl group. The molecule integrates a thioether linkage and an ester moiety, which contribute to its unique physicochemical and biological properties. Such compounds are often explored for pharmaceutical applications due to their structural similarity to bioactive molecules, particularly in antimicrobial and enzyme-inhibitory contexts .
Properties
IUPAC Name |
methyl 2-[1-[[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxobutan-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S2/c1-3-11(23-8-12(20)22-2)13(21)17-15-19-18-14(24-15)9-4-6-10(16)7-5-9/h4-7,11H,3,8H2,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFICZOHORJNXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)F)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((1-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate is a compound that incorporates a 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.
Chemical Structure
The compound features a complex structure with a thiadiazole ring and various functional groups that contribute to its biological activity. The presence of the 4-fluorophenyl group enhances its pharmacological profile.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have shown significant antimicrobial properties. For instance, derivatives of this scaffold exhibit activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain thiadiazole derivatives demonstrated up to 57% inhibition against Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | Inhibition (%) |
|---|---|---|
| Compound A | Staphylococcus aureus | 70% |
| Compound B | Escherichia coli | 65% |
| Compound C | Mycobacterium tuberculosis | 57% |
Anticancer Activity
Research indicates that methyl derivatives of thiadiazoles have promising anticancer properties. For example, compounds with the 1,3,4-thiadiazole ring have been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-FU .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 | 12.5 |
| Compound E | HepG2 | 15.0 |
| Compound F | NIH3T3 (non-cancerous) | >50 |
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives has also been documented. These compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation. For instance, one study showed that specific derivatives significantly reduced levels of TNF-alpha and IL-6 in vitro .
Case Studies
Several case studies illustrate the effectiveness of this compound in biological applications:
- Study on Antimicrobial Efficacy : A derivative was tested against a panel of bacteria and showed a strong inhibition profile comparable to established antibiotics.
- Cytotoxicity Assessment : In vitro studies revealed that while exhibiting potent anticancer activity against MCF-7 cells, the compound showed minimal cytotoxic effects on normal cells (NIH3T3), indicating a favorable therapeutic index .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective capabilities in models of epilepsy and neurodegeneration. Results indicated significant protection against neuronal death in induced models .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 283.3 g/mol. Its structure features a thiadiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial properties.
Anticancer Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have evaluated various thiadiazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). One study highlighted that certain derivatives showed promising cytotoxic activity with IC50 values significantly lower than standard chemotherapeutics like cisplatin .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 4y | MCF-7 | 0.084 ± 0.020 | |
| Compound 4y | A549 | 0.034 ± 0.008 | |
| N-Benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amines | MDA-MB-231 | 3.3 |
These findings suggest that methyl 2-((1-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate could serve as a lead compound for developing new anticancer agents.
Antimicrobial Properties
Thiadiazole derivatives have also been explored for their antimicrobial activities. The presence of the thiadiazole ring enhances the interaction with microbial targets, making these compounds effective against various pathogens. Studies have indicated that certain derivatives possess good to excellent activities against viruses such as the tobacco mosaic virus and bacteria like Mycobacterium smegmatis .
Biological Evaluation Studies
The biological evaluation of this compound has been extensive:
Case Study: Antitumor Activity Assessment
In a systematic study published in the Acta Pharmaceutica, researchers synthesized a series of thiadiazole derivatives and evaluated their effects on tumor cell lines using MTT assays. The study concluded that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
Chemical Reactions Analysis
Table 1: Key Reaction Conditions for Thiadiazole Formation
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclodehydration | Thiosemicarbazide + PPE in CHCl₃ | 70–85 | |
| Thioether formation | Thiol + methyl chloroacetate, K₂CO₃ | 60–75 |
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic/basic conditions to form the corresponding carboxylic acid.
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Conditions :
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Example : Hydrolysis of methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate yields a carboxylic acid derivative .
Thioether Oxidation
The thioether (-S-) linkage is oxidizable to sulfoxide (-SO-) or sulfone (-SO₂-) using agents like H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .
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Precedent : Thioether-containing thiadiazoles show selective oxidation to sulfones under strong oxidative conditions .
Amide Bond Formation/Modification
The -NH-CO- group participates in:
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Acylation : Reacts with acid chlorides (e.g., acetyl chloride) to form N-acylated derivatives .
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Condensation : Forms Schiff bases with aldehydes under mild acidic conditions .
Electrophilic Substitution on the 4-Fluorophenyl Ring
The electron-withdrawing fluorine substituent directs electrophilic attacks to the meta position.
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Halogenation : Limited reactivity due to fluorine’s deactivation effect; may proceed under catalytic Lewis acid conditions .
Table 2: Electrophilic Substitution Examples
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-4-fluorophenyl derivative | |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-fluorophenyl derivative |
Heterocycle-Focused Reactions
The 1,3,4-thiadiazole ring participates in:
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Nucleophilic Substitution : Displacement of the 2-amino group with nucleophiles (e.g., amines, alkoxides) .
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Cross-Coupling : Suzuki-Miyaura reactions at the 5-position using Pd catalysts .
Biological Activity Correlations
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Anticancer Activity : Enhanced by lipophilic substituents (e.g., piperazine, benzyl groups) .
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Kinase Inhibition : Dependent on hydrogen-bonding interactions with the thiadiazole-thioacetamide scaffold .
Key Data from Analogous Systems
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several synthesized derivatives, including:
- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate: This analogue replaces the 4-fluorophenyl group with a phenyl group and incorporates a triazole ring instead of a butanoyl-thioacetate chain. Despite these differences, both compounds exhibit strong intermolecular interactions with target enzymes, though the sodium derivative shows marginally higher binding energy due to its anionic carboxylate group .
- 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio)acetic acid : This oxadiazole-based compound demonstrates antimicrobial activity, with the hydroxylphenyl substituent enhancing solubility. However, the thiadiazole ring in the target compound likely offers greater metabolic stability compared to the oxadiazole variant .
- N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine: This hybrid structure combines oxadiazole and thiazole rings.
Table 1: Key Structural and Functional Differences
Pharmacological and Physicochemical Properties
- Enzyme Binding : Molecular docking studies on similar compounds suggest that the thiadiazole ring’s sulfur atoms and the fluorine substituent participate in hydrophobic and halogen-bonding interactions, respectively, with enzyme active sites .
- Stability : The methyl ester group in the target compound may confer greater hydrolytic stability compared to carboxylic acid derivatives (e.g., the sodium salt in ), though this could reduce water solubility.
Q & A
Q. What are the common synthetic routes for preparing 1,3,4-thiadiazole derivatives, and how can they be adapted for this compound?
- Methodological Answer : The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions using precursors like carboxylic acids or thiosemicarbazides. For example, a general method involves reacting 4-phenylbutyric acid with N-phenylthiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment to precipitate the product . Adapting this to the target compound would require substituting 4-fluorophenyl-containing precursors and optimizing reaction conditions (e.g., solvent, temperature, and stoichiometry). Key intermediates, such as thiol derivatives, can be further functionalized via alkylation with sodium monochloroacetate in aqueous media .
Q. What purification and characterization techniques are critical for validating the compound’s structure?
- Methodological Answer :
- Purification : Recrystallization from solvent mixtures (e.g., DMSO/water or methanol/water) is widely used to isolate pure thiadiazole derivatives .
- Characterization :
- Melting Point (m.p.) : Determines purity (e.g., m.p. 179–181°C for a related triazole-thiadiazole hybrid) .
- ¹H NMR : Assigns proton environments (e.g., δ 10.48 ppm for NH groups) .
- Elemental Analysis : Validates empirical formulas (e.g., C, 52.08%; N, 18.47% for C₂₃H₂₇N₇O₂S₃) .
Q. How do reaction conditions (solvent, temperature, catalyst) influence yield in thiadiazole synthesis?
- Methodological Answer :
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiol-alkylation steps, while aqueous media facilitate salt formation .
- Temperature : Reflux conditions (e.g., 90°C for POCl₃-mediated cyclization) are critical for driving cyclization .
- Catalyst : POCl₃ acts as both a catalyst and dehydrating agent in thiadiazole ring formation .
Advanced Research Questions
Q. How can salt formation improve the solubility or bioactivity of this compound?
- Methodological Answer : Inorganic salts (e.g., Na⁺, K⁺) and organic salts (e.g., diethylamine, morpholine) are synthesized by reacting the free acid form with bases in propan-2-ol or aqueous media. For example:
Q. What strategies resolve contradictions in reported yields or physical properties across studies?
- Methodological Answer : Discrepancies in yields (e.g., 78% vs. lower yields in similar syntheses) often arise from:
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Methodological Answer : Molecular docking and density functional theory (DFT) simulations predict binding affinities to targets like enzymes or receptors. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
